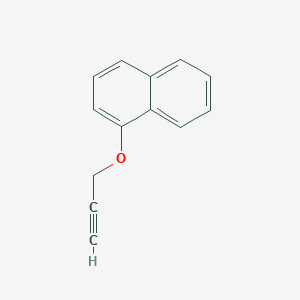

1-(2-Propynyloxy)naphthalene

Overview

Description

1-(2-Propynyloxy)naphthalene, also known as 1-hydroxy-2-propynylnaphthalene, is an organophosphorus compound with a range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 64 °C. The compound is an important intermediate in the synthesis of various organophosphorus compounds and has a wide range of applications in scientific research.

Scientific Research Applications

Iron-Catalyzed Annulations for Naphthalene Derivatives Synthesis

A novel method using iron, an economical and environmentally-friendly transition metal, catalyzes the annulation of 1-(2-alkynylphenoxy)propan-2-ones. This process constructs naphthalene skeletons through dual C-H functionalizations, showcasing a sustainable approach to synthesizing complex naphthalene derivatives (Wang et al., 2009).

Nicholas Reactions for Cycloheptanaphthalenes

Nicholas reaction chemistry utilizes 2,7-dioxygenated naphthalenes to synthesize cycloheptanaphthalenes, highlighting the versatility of naphthalene derivatives in constructing complex molecular structures. This method contributes significantly to the total synthesis of microstegiol (Taj & Green, 2010).

Oxidative Coupling Using Naphthalene Derivatives

A study on naphthalene-1,8-diylbis(diphenylmethylium) explores its unique electron-transfer reduction behavior, offering insights into oxidative coupling reactions. This work demonstrates the potential of naphthalene derivatives in synthesizing benzidines, highlighting their application in organic chemistry (Saitoh et al., 2006).

Naphthalene Diimides in Supramolecular Chemistry

Naphthalene diimides (NDIs) have found extensive application in supramolecular chemistry, sensors, and as building blocks for molecular devices. Their ability to form host-guest complexes and facilitate ion-channel formation by ligand gating makes them valuable in the development of molecular switching devices (Kobaisi et al., 2016).

Atmospheric Oxidation of Naphthalene

The atmospheric oxidation mechanism of naphthalene initiated by the OH radical has been investigated, offering valuable insights into environmental chemistry. This research helps understand the transformation of naphthalene in the atmosphere, contributing to the study of air pollution and secondary organic aerosol formation (Zhang et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various receptors , suggesting that it may interact with specific proteins or enzymes in the body.

Mode of Action

The exact mode of action of 1-(2-Propynyloxy)naphthalene is not well-documented. It’s possible that the compound interacts with its targets through covalent bonding, given its propynyloxy functional group. This group contains a triple bond, which could potentially react with amino acids in proteins, altering their structure and function .

Biochemical Pathways

It’s worth noting that naphthalene, a structurally similar compound, is known to be metabolized by various bacterial species through several pathways

Pharmacokinetics

Studies on naphthalene, a related compound, suggest that its metabolites are stable enough to travel through the circulation and impact the lung . This might also be the case for this compound, but more research is needed to confirm this.

Result of Action

Given its structural similarity to naphthalene, it’s possible that it might have similar effects, such as forming adducts with proteins, which could lead to toxicity . .

Biochemical Analysis

Cellular Effects

There is limited information available on the cellular effects of 1-(2-Propynyloxy)naphthalene. Related compounds such as naphthalene have been shown to have effects on various types of cells These effects include changes in cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

1-prop-2-ynoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUJYDFTMPTTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171775 | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-45-5 | |

| Record name | 1-Naphthalenyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)